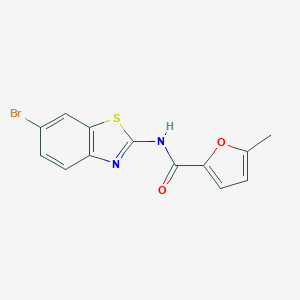
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide, also known as Br-BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in the body. For example, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects. In a study conducted on rats, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide was found to reduce the levels of pro-inflammatory cytokines in the brain, indicating its anti-inflammatory effects. In another study, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide was shown to induce apoptosis in cancer cells, indicating its anti-cancer effects. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been shown to improve cognitive function in mice, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide. One potential area of research is the development of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular targets of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide and its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide in vivo and in clinical trials. Overall, the potential therapeutic applications of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide make it an exciting area of research for the development of novel drugs and therapies.
Métodos De Síntesis
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide involves the reaction of 6-bromo-2-aminobenzothiazole with 5-methylfuran-2-carboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide. The purity of the compound is confirmed by analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In a study conducted on mice, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide was found to reduce inflammation in the brain and improve cognitive function. In another study, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide was shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has the potential to be developed as a therapeutic agent for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Propiedades
Nombre del producto |
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide |
|---|---|
Fórmula molecular |
C13H9BrN2O2S |
Peso molecular |
337.19 g/mol |
Nombre IUPAC |
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H9BrN2O2S/c1-7-2-5-10(18-7)12(17)16-13-15-9-4-3-8(14)6-11(9)19-13/h2-6H,1H3,(H,15,16,17) |
Clave InChI |
ZAMFUATVXPLHTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
SMILES canónico |
CC1=CC=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214016.png)
![5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214017.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214018.png)
![4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214021.png)
![5-(2-furyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214023.png)
![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214024.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214027.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214028.png)
![N-[(1,3-dimethyl-4-pyrazolyl)methyl]-5-(2-furanyl)-N-methyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B214030.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214036.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214039.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214040.png)
